(Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide
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Overview
Description
(Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide involves several steps:
Formation of the Imidazo[5,1-c][1,4]thiazine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pentafluoropentyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pentafluoropentylthiol.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluoropentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include thiols and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20F5N3O3S3 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
N-[5,6-dimethyl-3-oxo-8-(4,4,5,5,5-pentafluoropentylsulfanyl)imidazo[5,1-c][1,4]thiazin-1-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H20F5N3O3S3/c1-11-5-7-14(8-6-11)34(30,31)27-16-15-17(32-10-4-9-19(21,22)20(23,24)25)33-13(3)12(2)28(15)18(29)26-16/h5-8H,4,9-10H2,1-3H3,(H,26,27,29) |
InChI Key |
SCESDQSNIUARQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=O)N3C2=C(SC(=C3C)C)SCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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